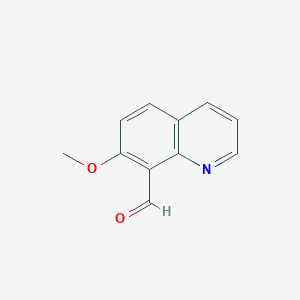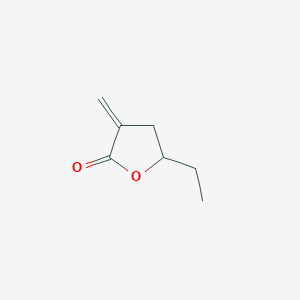
Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester
概要
説明
Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester is a specialized organic compound characterized by its unique structure and functional groups. This compound is part of the broader class of esters, which are derived from carboxylic acids and alcohols. Its molecular structure includes a propanoic acid backbone, a bromotriphenylphosphoranyl group, and a phenylmethyl ester group, making it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester typically involves the reaction of propanoic acid with bromotriphenylphosphorane in the presence of a phenylmethyl alcohol (benzyl alcohol). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control reaction conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure ester product.
化学反応の分析
Types of Reactions: Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation: Propanoic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester exerts its effects involves its interaction with molecular targets and pathways. The bromotriphenylphosphoranyl group can act as a leaving group in substitution reactions, while the phenylmethyl ester group can participate in esterification and hydrolysis reactions. The specific molecular targets and pathways depend on the context in which the compound is used.
類似化合物との比較
Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester can be compared with other similar compounds, such as:
Propanoic acid, phenylmethyl ester: This compound lacks the bromotriphenylphosphoranyl group and has different reactivity and applications.
Bromotriphenylphosphorane: This compound is a precursor in the synthesis of the ester and has distinct chemical properties.
Other esters: Various esters with different substituents and functional groups can be compared based on their reactivity and applications.
特性
IUPAC Name |
benzyl 2-[bromo(triphenyl)-λ5-phosphanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrO2P/c1-23(28(30)31-22-24-14-6-2-7-15-24)32(29,25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,23H,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIWHCPFKDGXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70838872 | |
| Record name | Benzyl 2-[bromo(triphenyl)-lambda~5~-phosphanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70838872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821806-88-6 | |
| Record name | Benzyl 2-[bromo(triphenyl)-lambda~5~-phosphanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70838872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid](/img/structure/B3286199.png)




![3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B3286233.png)




![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine](/img/structure/B3286260.png)

